N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole-4-carboxamide derivative featuring:
- A 5-methyl group on the triazole ring.
- A 1-(2-methoxyphenyl) substituent at position 1 of the triazole.
- A carboxamide group linked to a 2-ethoxyphenyl moiety at position 2.
The ortho-methoxy and ortho-ethoxy substituents on the aryl groups likely influence steric and electronic properties, impacting solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-16-11-7-5-9-14(16)20-19(24)18-13(2)23(22-21-18)15-10-6-8-12-17(15)25-3/h5-12H,4H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHYHZHHBNSZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Substitution Reactions: The ethoxyphenyl and methoxyphenyl groups are introduced through substitution reactions. These reactions may involve the use of appropriate halogenated precursors and nucleophilic aromatic substitution.
Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) to form the amide bond.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). Oxidation may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in cancer therapy. The compound has been evaluated for its anti-proliferative effects against various human cancer cell lines.
Case Study Findings :
- In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines. Notably, certain derivatives showed IC50 values comparable to established chemotherapeutic agents such as Doxorubicin .
The triazole moiety plays a crucial role in the mechanism of action by facilitating interactions with key proteins involved in cell proliferation and survival.
ADMET Properties
The pharmacokinetic profile of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These evaluations are critical for understanding the compound's suitability for therapeutic use.
| Property | Assessment |
|---|---|
| Absorption | High |
| Distribution | Favorable |
| Metabolism | Moderate |
| Excretion | Renal |
| Toxicity | Low |
These findings suggest that the compound possesses favorable characteristics for further development as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Groups
a) Positional Isomerism of Ethoxy/Methoxy Groups
- N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): The ethoxy group shifts from ortho (2-ethoxyphenyl) to para (4-ethoxyphenyl). This positional change could also alter solubility due to differences in molecular symmetry .
b) Substitution with Bulky or Electron-Withdrawing Groups
N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ():
- N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): Features a cyclopropyl group at position 5 (vs. methyl) and a 4-chlorophenyl substituent. The cyclopropyl group adds rigidity, possibly influencing conformational preferences in binding .
Modifications to the Carboxamide Side Chain
- N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives (): Derivatives include substituents like 2-cyanophenyl, 3-acetylphenyl, and butyl groups on the carboxamide nitrogen. Impact: Bulky N-substituents (e.g., butyl) may hinder enzymatic degradation, prolonging half-life. Electron-deficient groups (e.g., cyanophenyl) could enhance interactions with polar residues in enzyme active sites .
- N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide (): Substitutes the aryl group with an aminoethyl chain. Impact: The primary amine introduces basicity, improving water solubility and enabling salt formation. This modification is advantageous for pharmacokinetic optimization .
Incorporation of Heterocyclic Systems
- 1-(3-(4-Chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): Replaces the 2-methoxyphenyl with a benzoisoxazolyl group. The isoxazole oxygen may participate in hydrogen bonding, improving binding affinity .
Crystallographic Analysis
Biological Activity
N-(2-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is C24H25N5O4. The synthesis typically involves multi-step organic reactions including the formation of the triazole ring via cycloaddition reactions between azides and alkynes, often catalyzed by copper salts. Subsequent nucleophilic substitutions introduce the ethoxy and methoxy groups .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of approximately 52 nM and in MDA-MB-231 triple-negative breast cancer cells with an IC50 of 74 nM . The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 52 | G2/M phase arrest, apoptosis induction |
| MDA-MB-231 | 74 | Tubulin polymerization inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. It has shown effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential utility as an antimicrobial agent .
The biological activity of this compound is primarily attributed to its interaction with tubulin. The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics which is crucial for mitosis. This disruption leads to mitotic catastrophe characterized by multinucleation and apoptosis in cancer cells .
Case Studies
A study evaluating a series of triazole derivatives including this compound reported that compounds with similar structural features exhibited varying degrees of antiproliferative activity across different cancer types. Notably, derivatives showed improved selectivity towards cancer cells compared to non-tumorigenic cells .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
